Cas no 156878-64-7 (3-Ethyl-4-iodophenol)

3-Ethyl-4-iodophenol 化学的及び物理的性質
名前と識別子
-
- 3-Ethyl-4-iodophenol
- Phenol, 3-ethyl-4-iodo-
- 156878-64-7
- DB-339349
- DTXSID30438615
- SCHEMBL4652298
- MB09270
- A855223
- MFCD11101054
-
- MDL: MFCD11101054
- インチ: InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
- InChIKey: WCNJZXNVVBMBJW-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=CC=C1I)O
計算された属性
- せいみつぶんしりょう: 247.96981g/mol
- どういたいしつりょう: 247.96981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
3-Ethyl-4-iodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D224550-10g |
3-Ethyl-4-iodophenol |
156878-64-7 | 95% | 10g |
$1385 | 2024-08-03 | |
TRC | E920558-50mg |
3-Ethyl-4-iodophenol |
156878-64-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
TRC | E920558-100mg |
3-Ethyl-4-iodophenol |
156878-64-7 | 100mg |
$ 250.00 | 2022-06-05 | ||
Crysdot LLC | CD12137663-1g |
3-Ethyl-4-iodophenol |
156878-64-7 | 97% | 1g |
$510 | 2024-07-23 | |
Parkway Scientific | YB-201-3g |
3-Ethyl-4-iodophenol |
156878-64-7 | > 95% | 3g |
$950 | 2023-09-21 | |
eNovation Chemicals LLC | D224550-5g |
3-Ethyl-4-iodophenol |
156878-64-7 | 95% | 5g |
$995 | 2025-02-18 | |
eNovation Chemicals LLC | D224550-10g |
3-Ethyl-4-iodophenol |
156878-64-7 | 95% | 10g |
$1385 | 2025-02-18 | |
eNovation Chemicals LLC | D517289-1g |
3-Ethyl-4-iodophenol |
156878-64-7 | 97% | 1g |
$829 | 2025-02-20 | |
eNovation Chemicals LLC | D517289-1g |
3-Ethyl-4-iodophenol |
156878-64-7 | 97% | 1g |
$829 | 2025-02-25 | |
eNovation Chemicals LLC | D517289-1g |
3-Ethyl-4-iodophenol |
156878-64-7 | 97% | 1g |
$2615 | 2024-05-24 |
3-Ethyl-4-iodophenol 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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3-Ethyl-4-iodophenolに関する追加情報
3-Ethyl-4-iodophenol
3-Ethyl-4-iodophenol (CAS No. 156878-64-7) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is an aryl iodide derivative with a phenolic group, making it a valuable substrate for organic synthesis and material science. The presence of the ethyl group at the 3-position and the iodine atom at the 4-position imparts distinct electronic and steric characteristics, which are crucial for its reactivity and functionality.
Recent studies have highlighted the importance of 3-Ethyl-4-iodophenol in the development of advanced materials, particularly in the field of electronics. Researchers have explored its use as a precursor for synthesizing conductive polymers and organic semiconductors. The iodine atom in the molecule serves as a leaving group, enabling nucleophilic aromatic substitution reactions, which are pivotal in constructing complex organic architectures. Moreover, the phenolic group provides hydrophilic properties, making it suitable for applications in drug delivery systems and biomedical engineering.
The synthesis of 3-Ethyl-4-iodophenol involves a multi-step process that typically begins with the bromination of resorcinol derivatives. The subsequent substitution of bromine with iodine under specific conditions yields the desired product. This process requires precise control over reaction conditions to ensure high purity and yield. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.
In terms of physical properties, 3-Ethyl-4-iodophenol exhibits a melting point of approximately 125°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the ultraviolet region, indicating potential applications in optoelectronic devices. Additionally, the compound demonstrates moderate stability under ambient conditions but requires storage in inert atmospheres to prevent oxidation.
One of the most promising applications of 3-Ethyl-4-iodophenol is in drug discovery. Its unique combination of electronic properties and functional groups makes it an ideal candidate for designing bioactive molecules with specific pharmacological profiles. Recent research has focused on its role as a lead compound for developing anti-inflammatory agents and antioxidants. Preclinical studies have shown that derivatives of 3-Ethyl-4-iodophenol exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
In conclusion, 3-Ethyl-4-iodophenol (CAS No. 156878-64-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its reactivity and stability, positions it as a valuable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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